REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]2[O:14]C=CC=2)=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1.[O-:22]Cl=O.[Na+]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]([OH:14])=[O:22])=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1 |f:1.2|
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Name
|
|
Quantity
|
37.31 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
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Name
|
|
Quantity
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470 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
NaH2PO4
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Quantity
|
174 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
391 mL
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Type
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reactant
|
Smiles
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[O-]Cl=O.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting solution was cooled to 0-30C in an ice bath
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated in vacuo
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Type
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CUSTOM
|
Details
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to remove acetonitrile
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Type
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WASH
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Details
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The residue was washed into a separatory funnel with 525 mL of 2.0 M NaOH and CH2Cl2
|
Type
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CUSTOM
|
Details
|
The CH2Cl2 was separated
|
Type
|
WASH
|
Details
|
was washed twice with 2.0 M NaOH
|
Type
|
EXTRACTION
|
Details
|
were extracted with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The CH2Cl2 was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude acid was precipitated from CH2Cl2 with hexanes
|
Type
|
CUSTOM
|
Details
|
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid was recovered as a tan solid, yield: 20.1 g (58%)
|
Reaction Time |
42 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |